

Succinate: A Key Metabolic Regulator of Gene Expression and Epigenetic Modifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Succinate

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the multifaceted role of **succinate** as a critical signaling molecule that links cellular metabolism with the epigenetic landscape and gene expression. We will delve into the core mechanisms by which **succinate** influences DNA and histone methylation, the post-translational modification of proteins through succinylation, and the regulation of key signaling pathways. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and includes visualizations of crucial pathways and workflows.

Introduction: Succinate as a Bioactive Signaling Molecule

Succinate is a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, traditionally known for its role in cellular respiration and energy production.^{[1][2]} However, a paradigm shift in our understanding has revealed that **succinate** also functions as a crucial signaling molecule, or "oncometabolite," that directly influences cellular function by regulating gene expression and epigenetic modifications.^{[1][2][3]} Disruptions in **succinate** metabolism, often due to mutations in the **succinate** dehydrogenase (SDH) enzyme complex, lead to its accumulation in the cytoplasm and nucleus.^{[4][5][6]} This accumulated **succinate** acts as a potent regulator of a class of enzymes known as α -ketoglutarate-dependent dioxygenases, thereby linking the metabolic state of the cell directly to its epigenetic and transcriptional programming.^{[7][8][9][10]}

Succinate's Impact on Epigenetic Modifications

The primary mechanism by which **succinate** exerts its epigenetic influence is through the competitive inhibition of α -ketoglutarate (α -KG)-dependent dioxygenases.^[9] These enzymes, which include histone demethylases (KDMs) and DNA hydroxylases (TET enzymes), require α -KG as a critical cofactor for their catalytic activity. Due to its structural similarity to α -KG, elevated levels of **succinate** can competitively inhibit these enzymes, leading to widespread changes in the epigenetic landscape.^[9]

Inhibition of Histone Demethylases (KDMs)

Succinate accumulation leads to the inhibition of Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), resulting in the hypermethylation of histone proteins.^{[7][9][10][11]} This alteration of histone methylation patterns has profound effects on chromatin structure and gene transcription.^{[10][11][12]} Pharmacological or genetic inactivation of SDH has been shown to increase global levels of histone H3 methylation.^[11]

Table 1: Effects of **Succinate** Accumulation on Histone Methylation

Histone Mark	Consequence of Succinate Accumulation	Associated Enzymes (KDMs) Inhibited by Succinate	References
H3K4me3	Increased methylation	KDM5 family	^[10]
H3K9me2/3	Increased methylation	KDM3/4 families	^{[9][10]}
H3K27me3	Increased methylation	KDM6 family (e.g., JMJD3)	^[11]
H3K36me2/3	Increased methylation	KDM2/4 families	^[13]
H3K79me2	Increased methylation	KDM family (specifics under investigation)	^{[9][10]}

Note: The inhibition of these demethylases by **succinate** leads to the accumulation of methyl marks, which can either activate or repress gene transcription depending on the specific lysine residue and its location in the genome.

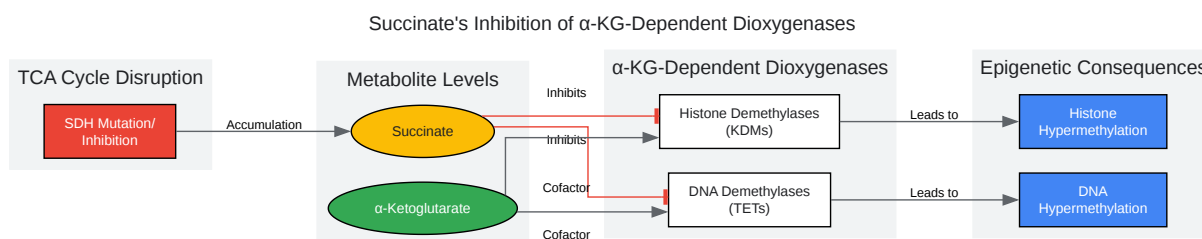
Inhibition of Ten-Eleven Translocation (TET) DNA Demethylases

Succinate is a potent inhibitor of the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3).^{[14][15][16]} TET enzymes are crucial for active DNA demethylation, catalyzing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).^{[17][18]} By inhibiting TET enzymes, **succinate** accumulation leads to a global decrease in 5hmC levels and a corresponding increase in DNA hypermethylation, a hallmark of many cancers.^{[7][14][15][16][19]}

Table 2: Inhibitory Effect of **Succinate** on TET Enzymes

Enzyme	Substrate	Product	Succinate IC50	Consequence of Inhibition	References
TET1	5-methylcytosine (5mC)	5-hydroxymethylcytosine (5hmC)	~500 μ M	Decreased global 5hmC, DNA hypermethylation	^{[15][16]}
TET2	5-methylcytosine (5mC)	5-hydroxymethylcytosine (5hmC)	~400-500 μ M	Decreased global 5hmC, DNA hypermethylation	^{[15][16]}

IC50 values represent the concentration of **succinate** required to inhibit 50% of the enzyme's activity in vitro.



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Succinate's impact on epigenetic enzymes.

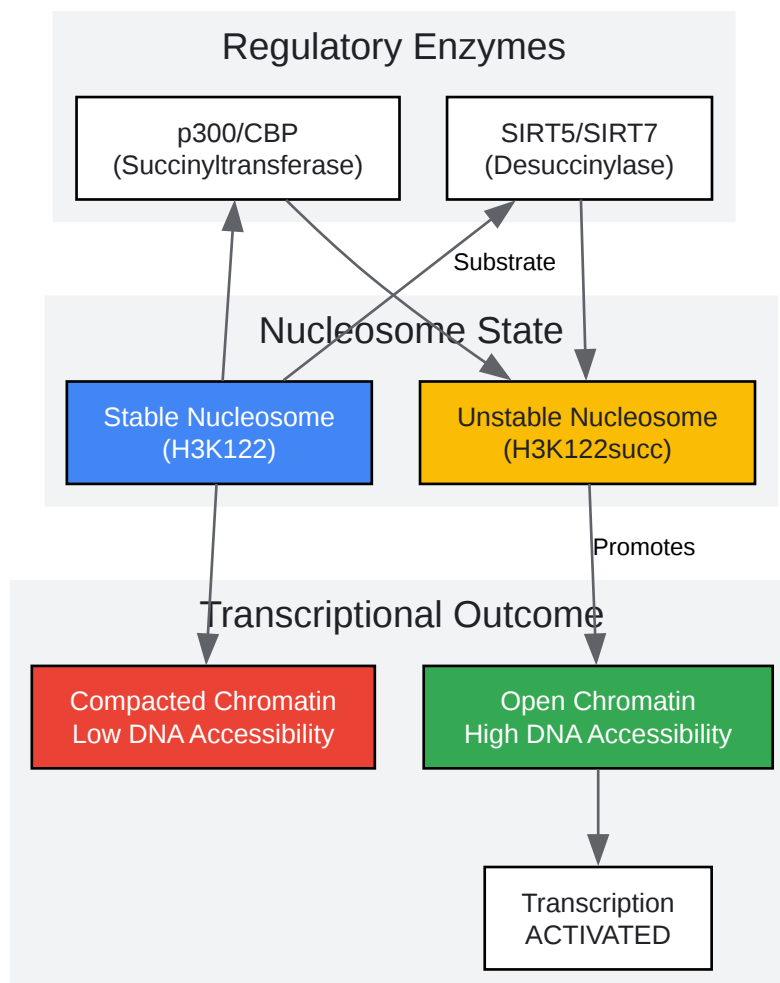
Protein Succinylation: A Direct Post-Translational Modification

Beyond its role as an enzymatic inhibitor, **succinate** contributes to another layer of regulation through the post-translational modification (PTM) known as succinylation.[2] In this process, a succinyl group from succinyl-CoA is covalently attached to lysine residues on proteins.[20] This modification is particularly impactful because it changes the charge of the lysine residue from +1 to -1 and adds a bulkier group than acetylation or methylation, leading to significant alterations in protein structure and function.[20]

Histone Succinylation and Transcriptional Regulation

Histones are prominent targets of succinylation, which directly influences chromatin dynamics.[21] For instance, succinylation of histone H3 at lysine 122 (H3K122succ), a residue on the lateral surface of the histone octamer, has been shown to destabilize the nucleosome structure.[22][23] This destabilization increases DNA accessibility, which can facilitate the binding of transcription factors and stimulate transcriptional activation.[22][23][24] The removal of this mark is catalyzed by sirtuins like SIRT5 and SIRT7, which act as desuccinylases.[22][23]

Impact of H3K122 Succinylation on Nucleosome

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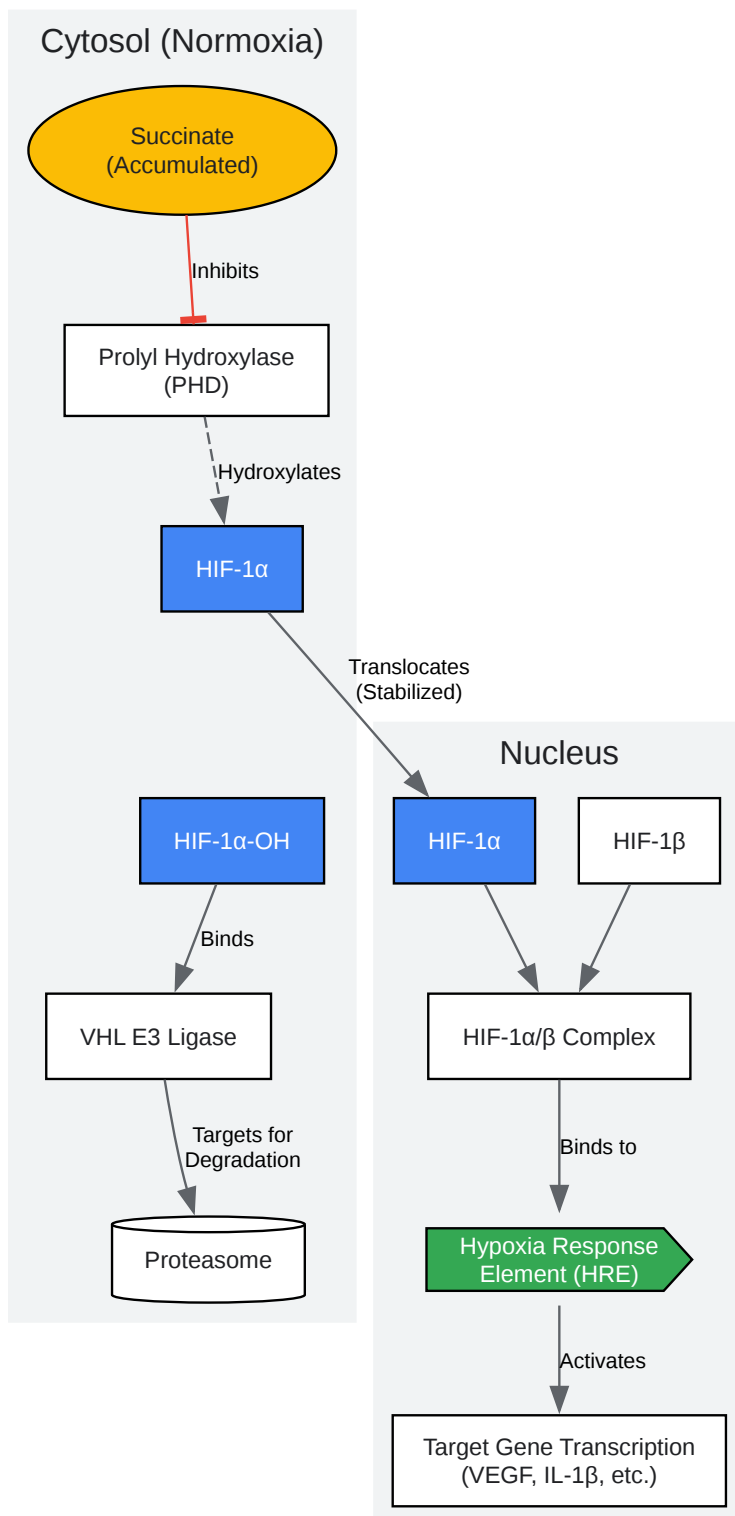
H3K122 succinylation alters chromatin state.

Succinate-Mediated Stabilization of HIF-1 α

A critical signaling pathway regulated by **succinate** is the hypoxia-inducible factor-1 α (HIF-1 α) pathway.[2][4][5][25] Under normal oxygen conditions (normoxia), HIF-1 α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which are also α -KG-dependent dioxygenases.[2][25][26] This hydroxylation marks HIF-1 α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to its rapid proteasomal degradation.[25][26]

When **succinate** accumulates, it inhibits PHDs.[2][4][5][25][26] This inhibition prevents HIF-1 α hydroxylation and subsequent degradation, causing HIF-1 α to stabilize and accumulate in the

cytosol even in the presence of oxygen—a state known as "pseudohypoxia".^{[25][27][28]} Stabilized HIF-1 α then translocates to the nucleus, where it dimerizes with HIF-1 β and binds to hypoxia response elements (HREs) on target genes.^{[25][26]} This process activates the transcription of genes involved in angiogenesis (e.g., VEGF), inflammation (e.g., IL-1 β), and metabolic reprogramming.^{[2][25][27][29]}

Succinate-Mediated HIF-1 α Stabilization Pathway

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Mechanism of HIF-1 α stabilization by **succinate**.

Pathophysiological Relevance

The dysregulation of gene expression and epigenetic modifications by **succinate** is not merely a biochemical curiosity; it is a central driver of several human diseases, most notably cancer and inflammatory disorders.

Role in Cancer

Mutations in the genes encoding the four subunits of the SDH complex (SDHA, SDHB, SDHC, SDHD) are causal in several types of hereditary and sporadic cancers.[\[6\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#) These loss-of-function mutations define SDH as a tumor suppressor.[\[32\]](#) The resulting accumulation of **succinate** promotes tumorigenesis through the mechanisms described above:

- **Epigenetic Reprogramming:** **Succinate**-driven hypermethylation of DNA and histones can lead to the silencing of tumor suppressor genes.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Pseudohypoxic Signaling:** Stabilization of HIF-1 α promotes angiogenesis, metabolic shifts toward glycolysis (the Warburg effect), and cell proliferation, creating a favorable microenvironment for tumor growth.[\[6\]](#)[\[33\]](#)[\[34\]](#)

Table 3: Cancers Associated with **Succinate** Dehydrogenase (SDH) Mutations

Cancer Type	Commonly Mutated SDH Subunit(s)	Key Pathogenic Mechanism	References
Paranganglioma & Pheochromocytoma	SDHB, SDHD, SDHC, SDHA	Succinate accumulation, HIF-1 α stabilization	[6] [30] [31]
Gastrointestinal Stromal Tumor (GIST)	SDHA, SDHB, SDHC, SDHD	Succinate accumulation, HIF-1 α stabilization	[33] [35]
Renal Cell Carcinoma (RCC)	SDHB, SDHC, SDHD	Succinate accumulation, HIF-1 α stabilization	[31] [35] [36]
Thyroid Cancer	SDHB, SDHD, SDHC	Succinate accumulation	[31]

Role in Inflammation

Succinate also acts as a pro-inflammatory signal, particularly in innate immune cells like macrophages.^{[4][5]} Upon activation by stimuli such as lipopolysaccharide (LPS), macrophages undergo metabolic reprogramming that leads to **succinate** accumulation.^{[27][29]} This **succinate** then stabilizes HIF-1 α , which is a key transcription factor for the pro-inflammatory cytokine Interleukin-1 β (IL-1 β), thus amplifying the inflammatory response.^{[27][28][29]}

Detailed Experimental Protocols

Protocol: Quantification of Intracellular Succinate by LC-MS/MS

This protocol provides a method for the accurate measurement of intracellular **succinate** levels from cell culture samples.

- Sample Preparation:
 - Culture cells to desired confluency (e.g., 1×10^6 cells per sample).
 - Rapidly wash cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
 - Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the plate to quench metabolism.
 - Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.
- Metabolite Extraction:
 - Vortex the cell lysate vigorously for 1 minute.
 - Centrifuge at $14,000 \times g$ for 15 minutes at 4°C to pellet protein and cell debris.
 - Transfer the supernatant, containing the extracted metabolites, to a new tube.
 - Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

- LC-MS/MS Analysis:
 - Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 μ L) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
 - Inject a defined volume (e.g., 5-10 μ L) onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
 - Chromatography: Use a suitable column for polar molecule separation (e.g., a HILIC or reversed-phase C18 column). Run a gradient from a low to high organic mobile phase to elute **succinate**.
 - Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
 - MRM Transition for **Succinate**: Precursor ion (Q1) m/z 117.0 \rightarrow Product ion (Q3) m/z 73.0.
 - Quantification: Generate a standard curve using known concentrations of a pure **succinate** standard. Normalize the quantified **succinate** amount to the total protein content or cell number of the original sample.

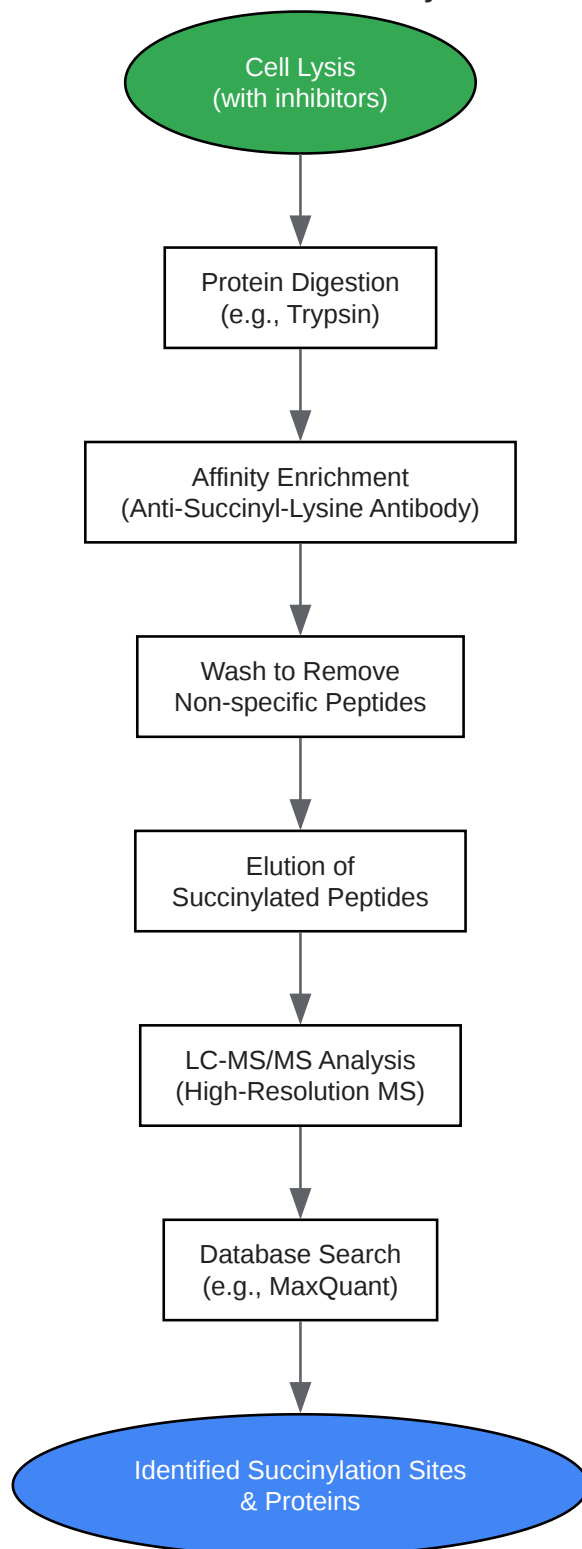
Protocol: Analysis of Protein Succinylation by Affinity Enrichment and Mass Spectrometry

This workflow is the gold standard for identifying and quantifying succinylation sites on a proteome-wide scale.[\[20\]](#)[\[37\]](#)[\[38\]](#)

- Protein Extraction and Digestion:
 - Lyse cells in a buffer containing deacetylase and desuccinylase inhibitors (e.g., Trichostatin A, Nicotinamide).
 - Quantify protein concentration using a BCA assay.
 - Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

- Digest proteins into peptides using an appropriate protease (e.g., Trypsin).
- Affinity Enrichment of Succinylated Peptides:
 - Use an antibody specific to succinyl-lysine residues conjugated to agarose or magnetic beads.[\[38\]](#)
 - Incubate the total peptide digest with the anti-succinyl-lysine antibody beads to capture succinylated peptides.
 - Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.
- Elution and Mass Spectrometry:
 - Elute the enriched succinylated peptides from the antibody beads, typically using a low pH solution like 0.1% trifluoroacetic acid.
 - Desalt the eluted peptides using a C18 StageTip.
 - Analyze the enriched peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- Data Analysis:
 - Search the resulting MS/MS spectra against a protein sequence database using software like MaxQuant or Mascot.[\[37\]](#)
 - Specify succinylation of lysine (+100.0160 Da) as a variable modification to identify the modified peptides and their exact sites of modification.

Experimental Workflow for Succinylation Proteomics



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Workflow for identifying protein succinylation.

Protocol: Analysis of Histone Methylation by Chromatin Immunoprecipitation (ChIP)

This protocol allows for the investigation of specific histone methylation marks at particular genomic loci.

- Chromatin Preparation:
 - Cross-link proteins to DNA in live cells using 1% formaldehyde for 10 minutes at room temperature.
 - Quench the reaction with glycine.
 - Lyse the cells and isolate the nuclei.
 - Sonify or enzymatically digest the chromatin to shear the DNA into fragments of 200-800 bp.
- Immunoprecipitation:
 - Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.
 - Incubate the chromatin overnight at 4°C with an antibody specific to the histone methylation mark of interest (e.g., anti-H3K27me3).
 - Add Protein A/G beads to capture the antibody-histone-DNA complexes.
- Washing and Elution:
 - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
 - Elute the immunoprecipitated chromatin from the beads.
- Reverse Cross-linking and DNA Purification:
 - Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt.

- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the ChIP DNA using a PCR purification kit or phenol-chloroform extraction.
- Analysis:
 - Analyze the enrichment of specific genomic regions in the purified ChIP DNA using quantitative PCR (qPCR) with primers designed for target gene promoters or other regions of interest.

Conclusion

Succinate has unequivocally emerged from its traditional role as a metabolic intermediate to be recognized as a pivotal regulator at the intersection of metabolism, epigenetics, and cellular signaling.[1][4][5] Its accumulation, driven by metabolic shifts or genetic mutations, directly impacts gene expression through the inhibition of histone and DNA demethylases, the post-translational modification of proteins via succinylation, and the stabilization of the HIF-1 α transcription factor.[2][7][22][25] These mechanisms are fundamental drivers of pathogenesis in cancer and inflammatory diseases, making the **succinate** signaling pathway a compelling target for the development of novel diagnostic markers and therapeutic interventions. A thorough understanding of these complex regulatory networks is essential for researchers and drug development professionals seeking to exploit metabolic vulnerabilities for therapeutic gain.

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- To cite this document: BenchChem. [Succinate: A Key Metabolic Regulator of Gene Expression and Epigenetic Modifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194679#succinate-as-a-regulator-of-gene-expression-and-epigenetic-modifications]

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